2-aminonaphthalene-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCRZLRIJWDWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062337 | |
| Record name | 1,4-Naphthalenedione, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2348-81-4 | |
| Record name | 2-Amino-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Naphthalenedione, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Naphthalenedione, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHA3V7I78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 Aminonaphthalene 1,4 Dione
Synthesis of 2-Aminonaphthalene-1,4-dione Derivatives
Derivatization via Oxidative Cycloaddition
Oxidative cycloaddition reactions represent a powerful method for constructing fused heterocyclic systems onto the naphthoquinone core. One notable application involves the synthesis of indole-fused naphthoquinones, specifically 1H-Benzo[f]indole-4,9-diones. enpress-publisher.com This transformation is achieved through a manganese (III)-based oxidative free radical cyclization. The process begins with this compound, which is reacted with various aldehydes or simple ketones. enpress-publisher.com This reaction effectively fuses an indole ring system onto the 'f' face of the naphthoquinone structure.
Additionally, related naphthoquinone derivatives like lawsone undergo oxidative cycloaddition with compounds such as 4-vinyl-1H-1,2,3-triazoles to prepare naphthoquinone-1H-1,2,3-triazole derivatives. nih.gov While this example does not start directly with the 2-amino derivative, it illustrates the utility of oxidative cycloaddition in modifying the naphthoquinone skeleton, a strategy that can be adapted for amino-substituted precursors.
Nucleophilic Substitution at C2 and C3 Positions
The C2 and C3 positions of the naphthoquinone ring are susceptible to nucleophilic substitution, a strategy widely used to introduce a variety of functional groups. nih.gov This approach is particularly effective when starting with precursors like 2,3-dichloro-1,4-naphthoquinone, where the chlorine atoms act as good leaving groups. The reaction of 2,3-dichloro-1,4-naphthoquinone with amines is a common route to synthesize 2-amino-3-chloro-1,4-naphthoquinone derivatives. These intermediates can then undergo a second nucleophilic substitution at the C3 position. dergipark.org.trresearchgate.net
A range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and selenium, can be introduced at these positions. nih.gov For instance, S-nucleophiles like aliphatic mercaptans (e.g., ethyl-, propyl-, and pentyl mercaptan) readily attack the C3 carbon of 2-arylamino-3-chloro-1,4-naphthoquinone, displacing the chlorine atom to yield 2-arylamino-3-(alkylthio)naphthalene-1,4-dione derivatives. dergipark.org.trresearchgate.net This highlights the sequential and selective nature of nucleophilic substitution on the naphthoquinone core.
| Precursor | Nucleophile | Product |
|---|---|---|
| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethyl mercaptan | 2-[(2,4-Dimethoxyphenyl)amino]-3-(ethylthio)naphthalene-1,4-dione |
| 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethyl mercaptan | 2-[(3,5-Dimethoxyphenyl)amino]-3-(ethylthio)naphthalene-1,4-dione |
| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propyl mercaptan | 2-[(2,4-Dimethoxyphenyl)amino]-3-(propylthio)naphthalene-1,4-dione |
| 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propyl mercaptan | 2-[(3,5-Dimethoxyphenyl)amino]-3-(propylthio)naphthalene-1,4-dione |
| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Pentyl mercaptan | 2-[(2,4-Dimethoxyphenyl)amino]-3-(pentylthio)naphthalene-1,4-dione |
Synthesis of Hybrid Molecules Incorporating this compound
The strategy of molecular hybridization involves combining the this compound scaffold with other known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. This has led to the synthesis of various hybrid molecules.
One approach involves a two-step route where 1,4-naphthoquinone (B94277) is first reacted with 4-aminophenol to produce an intermediate, 2-((4-hydroxyphenyl)amino)naphthalene-1,4-dione. researchgate.net This intermediate then undergoes nucleophilic substitution with various benzyl (B1604629) halides or other alkylating agents to furnish hybrids bearing an oxyphenyl moiety. researchgate.net Another series of hybrids, 2-amino-1,4-naphthoquinone-benzamides, have been synthesized from the reaction of 1,4-naphthoquinone, 4-aminobenzoic acid, and various amines. researchgate.net
Other complex hybrids include podophyllotoxin-naphthoquinone derivatives, synthesized via a microwave-assisted three-component reaction involving the Knoevenagel condensation of 2-amino-1,4-naphthoquinone with aromatic aldehydes, followed by a sequence of Michael addition, cyclization, and dehydration. nih.gov
Indole-fused Nitrogen Heterocycles Derived from this compound
2-Amino-1,4-naphthoquinone is a key precursor for the construction of naphthoquinone-fused N-heterocycles. nih.gov A significant application is the synthesis of benzo[f]indole-4,9-diones. This is accomplished through a manganese (III)-based oxidative free radical cyclization reaction between this compound and various aldehydes or ketones, such as butanal, propanal, and hexanal. enpress-publisher.com This method provides a direct route to fuse an indole ring onto the naphthoquinone framework. The unique structure of this compound, with its reactive C-3 position and amino group, facilitates a wide array of synthetic strategies for developing these N-heterocyclic frameworks. nih.gov
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |
|---|---|---|
| This compound | Formaldehyde (equivalent) | 1H-Benzo[f]indole-4,9-dione |
| This compound | Acetaldehyde (equivalent) | 2-Methyl-1H-benzo[f]indole-4,9-dione |
| This compound | Propanal | 2-Ethyl-1H-benzo[f]indole-4,9-dione |
| This compound | Butanone | 2,3-Diethyl-1H-benzo[f]indole-4,9-dione |
Triazole-Naphthoquinone Conjugates
The synthesis of conjugates linking a triazole ring to a naphthoquinone moiety is an area of active research. A powerful and widely used method for this conjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.govresearchgate.net
A general method involves a sequential three-component reaction. This starts with substituted N-propargylaminonaphthoquinones, which are reacted with various alkyl bromides and sodium azide in the presence of a copper(I) catalyst. nih.gov This approach allows for the creation of a library of amino-1,4-naphthoquinone-appended triazoles. nih.gov For example, 2-(((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)(4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione was synthesized using this methodology. nih.gov
In related syntheses starting from other naphthoquinone precursors like lawsone, an O-propargyl-naphthoquinone intermediate is first prepared, which then reacts with various alkyl and aryl azides via CuAAC to generate 1,2,3-triazole-1,4-naphthoquinone conjugates in moderate to good yields. nih.govnih.gov
Synthesis of Sulfanyl-substituted Amino 1,4-Naphthoquinone Derivatives
Sulfanyl-substituted amino 1,4-naphthoquinone derivatives are typically synthesized via nucleophilic substitution reactions. dergipark.org.trresearchgate.net The common strategy involves a two-step process starting from 2,3-dichloro-1,4-naphthoquinone.
First, a nucleophilic substitution reaction with a primary arylamine (e.g., 2,4-dimethoxyphenylamine or 3,5-dimethoxyphenylamine) yields a 2-chloro-3-(arylamino)naphthalene-1,4-dione intermediate. dergipark.org.trresearchgate.net In the second step, this intermediate is treated with an aliphatic nucleophile, specifically an alkyl mercaptan such as ethyl-, propyl-, or pentyl mercaptan. dergipark.org.trresearchgate.net The S-nucleophile attacks the carbon at the C3 position of the naphthoquinone core, displacing the chlorine atom to form the target 2-arylamino-3-sulfanyl-1,4-naphthoquinone derivatives. dergipark.org.trresearchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic techniques like 1D and 2D NMR, mass spectrometry, and FTIR. dergipark.org.trresearchgate.net
Mechanistic Studies of this compound Synthesis and Reactions
The synthesis of this compound itself and its subsequent reactions are governed by well-established chemical principles. The formation of this compound derivatives often proceeds via a Michael-type 1,4-conjugate addition. enpress-publisher.commdpi.com In this mechanism, an amine nucleophile adds to the electron-deficient quinone ring system. For instance, the reaction of 1,4-naphthoquinone with an aniline (B41778) in the presence of a Lewis acid catalyst like CeCl₃ or FeCl₃ proceeds through this pathway. mdpi.com
Further reactions of 2-amino-1,4-naphthoquinone derivatives can involve radical processes. For example, the synthesis of certain pyrroquinone derivatives and 2-halo-3-amino-1,4-quinones from 2-amino-1,4-quinones has been shown to involve a Cu(I)-catalyzed oxidative radical process. researchgate.net Similarly, the manganese (III)-based synthesis of indole-fused heterocycles is described as an oxidative free-radical cyclization. enpress-publisher.com
The C,N-binucleophilic character of this compound is fundamental to its utility in synthesizing fused N-heterocycles, allowing it to react with various electrophiles to form different heterocyclic rings. nih.gov
Reaction Mechanism Elucidation using Spectroscopic Techniques (NMR, FTIR, Mass Spectrometry)
The elucidation of reaction mechanisms and characterization of this compound heavily rely on a combination of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information, confirming the formation of the target compound and offering insights into its chemical environment.
In a notable synthesis, this compound was unexpectedly formed from the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-4-yl)methanamine. espublisher.com The resulting dark orange crystals were thoroughly analyzed to confirm their structure. espublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are crucial for identifying the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the naphthoquinone core and the protons of the amino group. espublisher.com The aromatic protons typically appear as multiplets in the downfield region (δ 7.66-8.16 ppm), while the amino (-NH₂) protons are observed in the range of δ 5.0-6.35 ppm. espublisher.com
| Technique | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | 8.16 (d, J = 6.99 Hz, 1H) | Ar-H |
| 8.07 (d, J = 7.99 Hz, 1H) | Ar-H | |
| 7.73 (m, J = 7.75 Hz, 1H) | Ar-H | |
| 7.66 (m, J = 7.49 Hz, 1H) | Ar-H | |
| 7.27 (s, 1H) | C3-H | |
| 5.0-6.35 (br s, 2H) | -NH₂ | |
| ¹³C NMR | 178.50, 176.31 | C=O |
| 147.16 | C-NH₂ | |
| 134.89, 132.64, 129.69, 127.23, 126.74 | Ar-C | |
| 105.15 | C3 | |
| 77.02 | CDCl₃ (solvent) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key vibrational frequencies include those for the N-H stretching of the primary amine, C=O stretching of the quinone system, and C=C stretching of the aromatic rings. espublisher.com
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3381 | N-H Stretching | Primary Amine (-NH₂) |
| 1681 | C=O Stretching | Quinone Carbonyl |
| 1620, 1564 | C=C Stretching | Aromatic Ring |
| 1269 | C-N Stretching | Aryl Amine |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry was used to determine its mass-to-charge ratio (m/z). espublisher.com The observed m/z of 172.2298 was in close agreement with the required value for the molecular formula C₁₀H₆NO₂, confirming the formation of the product. espublisher.com Fragmentation patterns in mass spectrometry can also provide structural information, although specific fragmentation pathways for this compound are not detailed in the cited literature. libretexts.orgnih.gov Generally, aromatic amines and ketones exhibit characteristic fragmentation patterns involving the loss of small molecules or cleavage adjacent to functional groups. libretexts.org
Computational Chemistry Approaches (e.g., DFT Investigations)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings in the study of this compound. espublisher.com DFT calculations allow for the investigation of molecular structures, electronic properties, and reaction mechanisms at the atomic level. mdpi.comrsc.org
In the context of the synthesis of this compound and its derivatives, DFT calculations have been employed to support the characterization of the products obtained from experimental synthesis. espublisher.comespublisher.com For instance, studies have used the wB97X functional, a range-separated hybrid functional, for these investigations. espublisher.com Such computational approaches can predict spectroscopic properties, which can then be compared with experimental data from NMR and FTIR to validate the proposed structures.
DFT is particularly useful for:
Geometric Optimization: Calculating the most stable three-dimensional conformation of the molecule.
Energy Calculations: Determining the relative energies of reactants, transition states, and products to map out a reaction pathway. mdpi.com
Predicting Spectroscopic Data: Simulating NMR and IR spectra to aid in the interpretation of experimental results.
Biological Activity and Pharmacological Potential of 2 Aminonaphthalene 1,4 Dione and Its Derivatives
Anticancer and Cytotoxic Activities
Derivatives of 2-aminonaphthalene-1,4-dione have shown notable anticancer and cytotoxic effects. The core naphthoquinone structure is present in several frontline chemotherapy drugs, highlighting its importance in medicinal chemistry. Synthetic modifications to the 2-amino position have led to the development of numerous analogues with the goal of enhancing biological activity and selectivity against cancer cells.
A significant body of research has focused on quantifying the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. In one study, a novel series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety was evaluated for in vitro cytotoxic activity against the MCF-7 (breast adenocarcinoma), HL-60 (acute promyelocytic leukemia), and U937 (histiocytic lymphoma) cancer cell lines. nih.govresearchgate.net The study also included the non-cancerous human embryonic kidney cell line, HEK-293, to assess the selectivity of the compounds. nih.govresearchgate.net
Among the synthesized derivatives, compounds with specific substitutions on the benzyl (B1604629) group demonstrated the highest cytotoxic potential. nih.gov For instance, the derivatives featuring 4-nitro-benzyl and 4-bromo-benzyl substitutions were identified as having the most potent cytotoxic activity against MCF-7 cells, with IC₅₀ values of 27.76 μM and 27.86 μM, respectively. nih.govresearchgate.net A crucial finding from this research was the observed selectivity of these compounds; none of the tested derivatives exerted significant toxicity against the normal HEK-293 cell line, suggesting a favorable therapeutic window. nih.govresearchgate.netmdpi.com
| Compound | Cell Line | Cell Type | IC₅₀ (μM) |
|---|---|---|---|
| 5b (4-nitro-benzyl derivative) | MCF-7 | Breast Adenocarcinoma | 27.76 |
| 5k (4-bromo-benzyl derivative) | MCF-7 | Breast Adenocarcinoma | 27.86 |
| All tested derivatives | HEK-293 | Normal Human Kidney | Not significantly toxic |
A primary mechanism through which this compound derivatives exert their anticancer effects is by triggering programmed cell death, or apoptosis. The balance between cell cycle progression and apoptosis is crucial for preventing the proliferation of genetically damaged cells, and its disruption is a hallmark of cancer. science.gov Studies have confirmed that the most potent cytotoxic derivatives are effective inducers of apoptosis. For example, the 4-nitro-benzyl and 4-bromo-benzyl derivatives were shown to induce apoptosis in the cell death pathway, as confirmed by Annexin V-FITC/PI staining assays. nih.govresearchgate.net
In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. Cell cycle analysis of MCF-7 cells treated with these derivatives revealed an increased population of cells in the S phase. nih.govresearchgate.net This accumulation suggests that the compounds cause cell cycle arrest, preventing cells from completing DNA replication and proceeding to mitosis, which ultimately contributes to the inhibition of tumor cell proliferation.
The cytotoxic effects of this compound and its derivatives are underpinned by their interaction with specific molecular targets and the modulation of critical signaling pathways within cancer cells.
One of the key molecular targets for many quinone-based anticancer agents is DNA topoisomerase IIα (topo IIα), an enzyme essential for managing DNA topology during replication and transcription. acs.org The ATPase domain of topo IIα is a critical site for inhibitor binding. nih.gov In silico studies, including molecular docking and molecular dynamics, have been performed to elucidate the probable interactions between 2-amino-1,4-naphthoquinone hybrids and the human ATP binding domain of topo IIα. nih.govmdpi.comresearchgate.net These computational models predict that the compounds can bind to this domain, likely interfering with the enzyme's function. nih.gov This inhibition of topo IIα can lead to the stabilization of DNA cleavage complexes and the generation of double-strand breaks, ultimately triggering an apoptotic response. acs.org
The chemical structure of 1,4-naphthoquinones makes them capable of participating in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). cancerbiomed.org The cytotoxicity of these compounds is often linked to their electron-accepting properties, which facilitate the production of ROS such as superoxide radicals and hydrogen peroxide. Elevated levels of ROS within cancer cells induce significant oxidative stress, causing damage to vital biomolecules, including DNA, lipids, and proteins. This ROS-induced damage is a potent trigger for apoptosis and is considered a key mechanism for the anticancer activity of many naphthoquinone derivatives.
The increased intracellular ROS resulting from treatment with this compound derivatives can act as a secondary messenger, influencing major signaling pathways that govern cell proliferation, survival, and apoptosis. Research has shown that specific naphthoquinone derivatives can inhibit the proliferation of cancer cells by targeting signaling pathways involving Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3). cancerbiomed.org For instance, some 1,4-naphthoquinone (B94277) derivatives have been found to induce apoptosis and cell cycle arrest by regulating these ROS-mediated signaling pathways. By disrupting these pro-survival pathways, the compounds can effectively shift the balance within the cancer cell towards apoptosis and away from uncontrolled proliferation.
Molecular Targets and Mechanisms of Action in Cancer Cells
Caspase Activation and Bcl-2 Family Protein Regulation
Derivatives of this compound have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process is intricately regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes known as caspases. nih.govnih.gov The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and the balance between these proteins is crucial for determining a cell's fate. nih.gov
Studies on 2-amino-1,4-naphthoquinone-benzamide derivatives have confirmed their ability to induce apoptosis. researchgate.net Morphological changes associated with apoptosis were observed in cancer cells treated with these compounds. researchgate.net Furthermore, research on other naphthoquinone derivatives has demonstrated a clear mechanism involving the modulation of Bcl-2 family proteins. For instance, treatment of breast cancer cells with certain compounds led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. ijper.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c, which in turn activates the caspase cascade. nih.govijper.org Specifically, the activation of caspases-3, -8, and -9 has been observed, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. ijper.org
The process of apoptosis is initiated through two main pathways: the intrinsic pathway, which is regulated by the Bcl-2 family and triggered by factors like mitochondrial stress, and the extrinsic pathway. nih.govmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular components and the characteristic morphological changes of apoptosis. nih.gov The ability of this compound derivatives to modulate these key apoptotic regulators highlights their potential as anticancer agents.
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer cell growth and survival. nih.gov This makes Hsp90 an attractive target for cancer therapy. nih.govnih.gov The 1,4-naphthoquinone scaffold has been identified as a promising framework for the development of Hsp90 inhibitors. nih.gov
Hsp90 inhibitors can interfere with the chaperone's function, leading to the degradation of its client proteins and a multi-faceted attack on cancer cells. nih.gov Research has led to the rational design and synthesis of various 1,4-naphthoquinone analogues that have been evaluated for their Hsp90 inhibitory activity. nih.gov For example, a series of analogues containing the naphthoquinone core were synthesized and their structure-activity relationships were studied to determine the functionalities that yield optimal in vitro activity. nih.gov
These studies have shown that both benzamide (B126) and acetamide derivatives of the 1,4-naphthoquinone scaffold are active in cell-based assays. nih.gov The inhibition of Hsp90 by these compounds was confirmed through assays such as the Hsp90-dependent refolding of firefly luciferase. nih.gov The degradation of Hsp90 client proteins, a direct consequence of Hsp90 inhibition, has also been observed in cells treated with these naphthoquinone derivatives. nih.gov While pan-Hsp90 inhibitors have shown promise, they have also been associated with toxicities in clinical trials, leading to research into isoform-selective inhibitors to potentially reduce adverse effects. frontiersin.org
Inhibition of Cell Proliferation
A significant body of research has demonstrated the antiproliferative activity of this compound and its derivatives against various cancer cell lines. nih.govzendy.ioelsevierpure.comnih.gov These compounds have shown the ability to inhibit the growth of cancer cells at micromolar concentrations. nih.govzendy.ionih.gov
For instance, a series of 2-amino-substituted-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer activity against three ovarian cancer cell lines (A2780, SKOV3, and OVCAR3). zendy.ioelsevierpure.com One derivative containing a metal-chelating moiety exhibited potent cytotoxic activity with IC50 values below 10 μM across all three cell lines. zendy.ioelsevierpure.com Similarly, other studies have reported on new series of 2-amino-1,4-naphthoquinone-benzamides that were designed and synthesized, showing significant cytotoxic activities against cancer cell lines such as MDA-MB-231, SUIT-2, and HT-29. researchgate.net
The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. nih.govnih.gov The results are typically reported as IC50 values, which represent the concentration of the compound that inhibits 50% of cancer cell growth. nih.gov In one study, several synthesized 1,4-naphthoquinone derivatives showed IC50 values below 10 μM against the A549 non-small human lung cancer cell line. nih.gov The introduction of different substituents to the 2-amino-1,4-naphthoquinone core has been a key strategy in developing derivatives with enhanced and selective cytotoxicity towards cancer cells. mdpi.com
Below is a table summarizing the antiproliferative activity of selected 2-amino-1,4-naphthoquinone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (μM) |
| Derivative 5i | A549 (Lung) | 6.15 |
| Derivative 13 | A2780 (Ovarian) | < 10 |
| Derivative 13 | SKOV3 (Ovarian) | < 10 |
| Derivative 13 | OVCAR3 (Ovarian) | < 10 |
| AQ-12 | HCT-116 (Colon) | 5.11 |
| AQ-12 | MCF-7 (Breast) | 6.06 |
| Derivative 56c | MCF-7 (Breast) | 10.4 |
| Derivative 56c | HT-29 (Colon) | 6.8 |
| Derivative 56c | MOLT-4 (Leukemia) | 8.4 |
This table is for illustrative purposes and represents data from multiple studies. researchgate.netnih.govzendy.iomdpi.com
Antimicrobial Activities
Antibacterial Efficacy Against Gram-Negative and Gram-Positive Bacteria
Derivatives of 1,4-naphthoquinone have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. nih.gov
Studies have evaluated the antibacterial potency of various synthesized 1,4-naphthoquinone derivatives against clinically significant bacteria. nih.gov For example, several derivatives exhibited significant activity against the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 30 to 70 μg/mL. nih.gov One compound, in particular, showed potent activity against S. aureus with an MIC of 30 μg/mL. nih.gov
The efficacy of these compounds extends to Gram-negative bacteria as well. Moderate antibacterial activity has been observed against Pseudomonas aeruginosa and Salmonella bongori, with MIC values in the range of 70–150 μg/mL. nih.gov However, in some studies, the synthesized naphthoquinones did not show significant activity against other Gram-negative strains like Escherichia coli and Klebsiella pneumoniae, or the Gram-positive Enterococcus faecalis. nih.gov The antibacterial activity of these compounds is influenced by their specific chemical structures, indicating that targeted modifications can enhance their efficacy and spectrum.
The following table provides a summary of the antibacterial activity of selected 1,4-naphthoquinone derivatives against various bacterial strains.
| Bacterial Strain | Type | MIC Range (μg/mL) |
| Staphylococcus aureus | Gram-Positive | 30 - 70 |
| Pseudomonas aeruginosa | Gram-Negative | 70 - 150 |
| Salmonella bongori | Gram-Negative | 70 - 150 |
| Escherichia coli | Gram-Negative | Not significant in some studies |
| Klebsiella pneumoniae | Gram-Negative | Not significant in some studies |
| Enterococcus faecalis | Gram-Positive | Not significant in some studies |
This table is for illustrative purposes and represents data from a study on a series of 1,4-naphthoquinone derivatives. nih.gov
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity, particularly against opportunistic fungal pathogens like Candida albicans. nih.govresearchgate.netnih.govmdpi.com The rise of fungal infections and the emergence of drug-resistant strains underscore the need for novel antifungal agents. nih.gov
A series of 2-arylamino-5-hydroxy-naphthalene-1,4-diones and related compounds were synthesized and tested for their in vitro antifungal activity against Candida species. nih.gov The results indicated that the antifungal efficacy is dependent on the specific chemical structure of the derivatives. nih.govresearchgate.net For instance, some 3-arylamino-5-methoxy-naphthalene-1,4-diones exhibited potent antifungal activity. nih.gov
Further research into other 1,4-naphthoquinone derivatives has identified compounds with significant antifungal effects. One study found a derivative, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ), to be highly effective against Candida species, with MIC values ranging from <1.56 to 6.25 μg/mL. nih.gov The proposed mechanism of action for this compound involves the disruption of the fungal membrane's permeability. nih.gov
The potential of these compounds is further highlighted by studies showing that some 2-aminobenzoic acid derivatives can work synergistically with existing antifungal drugs like fluconazole against resistant strains of C. albicans. mdpi.com This suggests that this compound derivatives could not only act as standalone antifungal agents but also as enhancers for current therapies.
Anti-biofilm Properties
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. frontiersin.orgmdpi.com The ability to inhibit or disrupt these biofilms is a critical area of antimicrobial research. Derivatives of 2-aminoimidazole, a class of compounds that can be related to the broader family of nitrogen-containing heterocyclic compounds like this compound, have shown significant anti-biofilm activity. nih.gov
Research has focused on synthesizing libraries of compounds to investigate their ability to prevent biofilm formation. For example, a library of 1,4-di-substituted 2-aminoimidazole/triazoles was synthesized and found to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations. nih.gov
The anti-biofilm strategies of such compounds can involve various mechanisms, including the inhibition of bacterial adhesion, interference with quorum sensing (cell-to-cell communication), and disruption of the extracellular polymeric substance (EPS) matrix. frontiersin.org Some natural anti-biofilm agents have been shown to be effective against a broad range of microbial biofilms. frontiersin.org While direct studies on the anti-biofilm properties of this compound itself are less common, the proven efficacy of related heterocyclic structures suggests a promising avenue for future research and development of novel anti-biofilm agents based on the naphthoquinone scaffold.
Antimalarial Activity (e.g., Plasmodium falciparum)
Derivatives of 2-amino-1,4-naphthoquinone have been investigated for their potential as antimalarial agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Research into 1,2,3-triazole derivatives of 2-amino-1,4-naphthoquinone has shown notable activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Ultrastructural analysis of trophozoites treated with these compounds revealed significant damage, including completely degraded cytoplasm, loss of membrane integrity, and deterioration of the food vacuole. nih.gov
Another study focused on 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives, which were synthesized via a Mannich reaction. nih.gov Several of these compounds displayed significant in vitro antimalarial activity. nih.gov The most potent compound, featuring an n-butyl substituted aminomethyl group, demonstrated an IC₅₀ value of 0.77 µg/mL. nih.gov These findings suggest that the aminonaphthoquinone scaffold is a promising starting point for the development of new antimalarial drugs to combat multidrug resistance. nih.govnih.gov
Table 1: Antimalarial Activity of Naphthoquinone Derivatives Against Plasmodium falciparum
| Compound Type | Specific Derivative | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| 3-substituted-2-hydroxy-1,4-naphthoquinone | Compound with n-butyl substituted aminomethyl group | 0.77 µg/mL | nih.gov |
| 3-substituted-2-hydroxy-1,4-naphthoquinone | Various other derivatives | 0.77 to 4.05 µg/mL | nih.gov |
| 1,2,3-Triazole-2-amino-1,4-naphthoquinone | Compounds 8 and 11 (specific structures in source) | Considered hit molecules for drug discovery | nih.gov |
Antitubercular Activity (e.g., Mycobacterium tuberculosis)
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. nih.govnih.gov Naphthoquinones, including derivatives of this compound, have been identified as a class of compounds with potential antitubercular properties. researchgate.net A series of 1,4-naphthoquinone derivatives have been synthesized and screened for their activity against the H37Rv strain of M. tuberculosis. researchgate.net Studies have shown that certain synthetic naphthoquinones exhibit moderate to good antitubercular activity. researchgate.net For instance, some sulfurated naphthoquinones have been reported as effective antitubercular agents. researchgate.net The development of these compounds is driven by the need for novel drugs that can overcome existing resistance mechanisms and effectively treat tuberculosis. nih.gov
Anti-inflammatory Properties
Naphthoquinone derivatives have demonstrated significant anti-inflammatory potential. enpress-publisher.comresearchgate.net Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. enpress-publisher.com Key mediators in the inflammatory process include nitric oxide (NO) and prostaglandin E2 (PGE2). enpress-publisher.comresearchgate.net The anti-inflammatory activity of this compound derivatives has been assessed by their ability to inhibit the production of these mediators in macrophage cell lines stimulated by lipopolysaccharide (LPS), which mimics inflammation. enpress-publisher.com
Suppression of Nitric Oxide Production
A series of synthetic naphthoquinone derivatives, including some derived from this compound, have been evaluated for their ability to inhibit nitric oxide (NO•) production in LPS-activated RAW 264.7 macrophages. enpress-publisher.comresearchgate.net Certain linear furanonaphthoquinones, synthesized from the parent compound, were identified as potent inhibitors of NO• production. enpress-publisher.comresearchgate.net The inhibitory activity of these compounds was found to be significant, with IC₅₀ values (the concentration required to inhibit 50% of the activity) in the low micromolar range. researchgate.net For example, three furanonaphthoquinone derivatives (compounds 4-6 in the study) showed IC₅₀ values for NO• inhibition ranging from 0.45 to 2.86 μM. researchgate.net This suppression is attributed to the direct blocking of NO• production within the macrophages. enpress-publisher.com
Inhibition of Prostaglandin E2 Release
Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a target for anti-inflammatory drugs. nih.govmdpi.com The same furanonaphthoquinone derivatives that inhibit nitric oxide production also effectively suppress the release of PGE2. enpress-publisher.comresearchgate.net In studies using LPS-activated RAW 264.7 macrophages, these compounds demonstrated potent inhibition of PGE2 production, with IC₅₀ values ranging from 0.38 to 1.65 μM. researchgate.net This indicates that these derivatives can interfere with the inflammatory cascade by targeting multiple key mediators. enpress-publisher.comresearchgate.net
Table 2: Inhibition of Inflammatory Mediators by Furanonaphthoquinone Derivatives
| Inflammatory Mediator | Activity Metric (IC₅₀) | Cell Line | Reference |
|---|---|---|---|
| Nitric Oxide (NO•) | 0.45 - 2.86 µM | RAW 264.7 Macrophages | researchgate.net |
| Prostaglandin E2 (PGE2) | 0.38 - 1.65 µM | RAW 264.7 Macrophages | researchgate.net |
Cyclooxygenase-2 Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins during inflammation. semanticscholar.orgnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research on natural products has identified 1,4-naphthoquinones isolated from the corolla of Impatiens balsamina L. that exhibit significant and selective COX-2 inhibitory activities. nih.gov While this research was not on this compound itself, it highlights the potential of the broader 1,4-naphthoquinone chemical class to act as COX-2 inhibitors, providing a rationale for investigating similar activity in its amino derivatives. nih.gov
Normalization of TNF-α Production
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. nih.govnih.gov The modulation of TNF-α production is a key target for anti-inflammatory therapies. nih.gov While the direct effects of this compound on TNF-α production are not extensively detailed in the available literature, related marine-derived compounds have been shown to reduce the secretion of various inflammatory mediators, including TNF-α, in LPS-stimulated neuroinflammation models. mdpi.com This suggests that compounds with a similar core structure may possess the ability to modulate cytokine production, an area that warrants further investigation for this compound and its derivatives.
Compound Names
Enzyme Inhibition Studies
The unique chemical scaffold of this compound has prompted investigation into its potential as an inhibitor of various enzymes critical to human health and disease. Research has explored its derivatives for their ability to modulate the activity of enzymes involved in steroid metabolism, signal transduction, and microbial DNA synthesis.
The aldo-keto reductase (AKR) superfamily, particularly isoforms AKR1C1 and AKR1C2, are involved in the metabolism of steroids and prostaglandins. While various chemical scaffolds, such as salicylic and aminobenzoic acid derivatives, are recognized as inhibitors of AKR1C enzymes, specific research data on the direct inhibitory effects of this compound or its close derivatives on AKR1C1 and AKR1C2 is not extensively available in the current scientific literature. nih.govnih.govresearchgate.netnih.govfrontiersin.org The structural similarity between AKR1C1 and AKR1C2 makes the development of selective inhibitors a significant challenge. nih.govfrontiersin.org Further investigation is required to determine if the aminonaphthoquinone scaffold possesses the potential to selectively target these specific isoforms.
Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target in the management of hormone-dependent breast cancers. A study investigating a series of 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives identified several compounds with potent aromatase inhibitory activity. Notably, 2,3-dichloro-1,4-naphthoquinone and a 2-methylaminophenyl-3-chloro derivative were found to be the most potent compounds in the series. Their inhibitory activity, measured by their half-maximal inhibitory concentration (IC50), was 5.2 times lower than that of the reference drug, ketoconazole. A quantitative structure-activity relationship (QSAR) model developed from this study suggested that the mass, electronegativity, and van der Waals volume of the substituents are key determinants of inhibitory activity.
| Compound | Structure/Substituents | Aromatase IC50 (µM) | Reference Drug (Ketoconazole) IC50 (µM) |
|---|---|---|---|
| Derivative 1 | 2,3-dichloro | 0.5 ± 0.3 | 2.6 ± 0.7 |
| Derivative 4 | 2-(methylaminophenyl)-3-chloro | 0.5 ± 0.4 |
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. nih.gov Research into novel inhibitors has included the evaluation of naphthoquinone-based structures. For instance, a series of novel N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones were synthesized and evaluated as potential candidates for ERK1/2 inhibition. Furthermore, studies on other 2-amino-1,4-naphthoquinone derivatives have shown that these compounds can induce apoptosis and affect cell cycle progression in cancer cell lines, with molecular studies confirming the inhibition of downstream effectors of the ERK1/2 pathway. researchgate.net These findings suggest that the naphthalene-1,4-dione scaffold is a promising starting point for the development of new ERK1/2 inhibitors.
| Compound Class | Target Pathway | Observed Effect |
|---|---|---|
| N-2,3-bis(...)naphthalene-1,4-diones | ERK1/2 | Investigated as potential new inhibitors. |
| 2-amino-1,4-naphthoquinones with oxyphenyl moiety | c-Met/ERK1/2 | Inhibited phosphorylation of c-Met and its downstream effector ERK1/2. researchgate.net |
Thymidylate synthase is essential for the de novo synthesis of dTMP, a necessary precursor for DNA replication. While humans rely on the ThyA family of this enzyme, many pathogenic bacteria possess an alternative, structurally distinct family known as ThyX. This difference makes bacterial ThyX an attractive target for the development of selective antibiotics. Research has identified 2-hydroxy-1,4-naphthoquinone derivatives as potent and selective inhibitors of ThyX. A crystal structure of a viral ThyX in complex with 2-hydroxy-3-(4-methoxybenzyl)-1,4-naphthoquinone revealed that the inhibitor binds within the conserved active site, partially overlapping the binding pocket of the natural substrate, dUMP. This binding mode is distinct from substrate binding in the human ThyA enzyme, providing a structural basis for the inhibitor's selectivity. This selective inhibition of a crucial bacterial pathway highlights the potential of naphthoquinone derivatives as leads for new antimicrobial agents.
Neuroprotective and Neurodegenerative Disease Research
The aminonaphthoquinone (ANQ) scaffold is recognized as an attractive pharmacophore for its diverse biological effects, including neuroprotective potential. This has led to investigations of its derivatives as potential disease-modifying agents for neurodegenerative conditions such as Alzheimer's disease.
A recent study explored the neuroprotective capabilities of eighteen ANQ derivatives in an in vitro model of Alzheimer's pathology using amyloid-beta (Aβ42)-induced neuronal cells. The findings demonstrated that all tested compounds were able to mitigate cellular damage caused by Aβ42, preserving cell viability and morphology. Four of the derivatives showed particularly potent antioxidant activities and were effective at minimizing Alzheimer's-related cellular damage by decreasing reactive oxygen species (ROS) production, preserving mitochondrial membrane potential, protecting against cell membrane damage, and modulating the activity of beta-secretase 1 (BACE1). Molecular docking studies suggest these compounds can bind effectively to the sirtuin 1 (SIRT1) protein, a key regulator of cellular health and longevity.
For a compound to be effective in treating neurodegenerative diseases, it must be able to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid. The study on the neuroprotective potential of aminonaphthoquinone derivatives included in silico (computational) predictions which revealed that the most promising candidates possessed favorable drug-like properties. While such predictions often include parameters related to BBB permeability, specific experimental data or detailed computational predictions confirming the ability of this compound or its derivatives to cross the BBB were not detailed in the reviewed literature. This remains a critical area for future experimental validation to fully assess their therapeutic potential for central nervous system disorders. researchgate.netnih.govarxiv.orgnih.govfrontiersin.org
Interaction with β-Amyloid Aggregates
Naphthoquinone derivatives have emerged as a significant area of interest in the search for therapeutic agents against neurodegenerative diseases, particularly Alzheimer's disease, due to their ability to interact with and modulate the aggregation of β-amyloid (Aβ) peptides. The aggregation of Aβ into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. nih.gov Certain derivatives of 1,4-naphthoquinone have demonstrated the ability to inhibit this aggregation process.
Research has shown that specific structural features of these derivatives play a crucial role in their anti-amyloidogenic activity. For instance, the presence of hydroxyl groups on either the quinoid or benzenoid rings, as well as aryl substitutions, can influence the inhibitory activity against β-secretase (BACE), an enzyme involved in the production of Aβ. researchgate.net Halogenated 1,4-naphthoquinone derivatives have been identified as selective inhibitors of Aβ aggregation. researchgate.net
Furthermore, studies on Naphthoquinone-Tryptophan (NQTrp) hybrids have revealed their potent dose-dependent inhibition of Aβ aggregation. frontiersin.org These hybrid molecules have been shown to effectively interact with the key residues responsible for the initial nucleation of peptide aggregation through hydrogen bonding and hydrophobic interactions, such as π-π stacking. frontiersin.org One such NQTrp hybrid demonstrated a half-maximal inhibitory concentration (IC50) of 50 nM against Aβ1–42 aggregation. frontiersin.org Another study highlighted a naphthoquinone derivative, compound 2, as a potent inhibitor of β-amyloid (Aβ40) aggregation with an IC50 of 3.2 μM. acs.org Atomic force microscopy has confirmed that promising naphthoquinone derivatives are capable of impairing the fibrillation of Aβ42 and deconstructing the morphologies of its fibrillar aggregates. acs.org
The inhibitory mechanism of quinones on Aβ assembly is thought to involve both covalent and non-covalent interactions, with their proelectrophilic character being a prerequisite for activity. nih.gov The ability of these compounds to be oxidized to their quinone form appears to be linked to their anti-aggregating efficacy. nih.gov
Table 1: Inhibitory Activity of Naphthoquinone Derivatives on β-Amyloid Aggregation
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
| Naphthoquinone-Tryptophan Hybrid | Aβ1–42 Aggregation | 50 nM | frontiersin.org |
| Naphthoquinone Derivative 2 | Aβ40 Aggregation | 3.2 μM | acs.org |
Antiparasitic Activity
Naphthoquinone derivatives represent a class of compounds with significant potential in the development of new antiparasitic agents. Their activity has been explored against a variety of parasites, demonstrating a broad spectrum of action.
Trypanosoma cruzi is the causative agent of Chagas disease, a major health problem in Latin America. The current treatments have limitations, necessitating the search for new therapeutic options. Derivatives of this compound have shown promising activity against this parasite.
Synthetic flavanone derivatives have been tested for their trypanocidal activity, with some compounds showing greater potency than the reference drug, benznidazole. mdpi.com The screening of these compounds is often performed on whole cells, targeting both the amastigote and trypomastigote forms of the parasite, which are responsible for human infection. mdpi.com
Research into β-naphthylamine-4:6:8-trisulphonic acid derivatives has also been conducted to explore their trypanocidal potential. rsc.org While specific data on this compound is limited in the provided context, the activity of structurally related naphthylamine derivatives suggests that this scaffold is a promising starting point for the development of new anti-trypanosomal drugs.
Anticonvulsant Activity
Derivatives of naphthoquinone have been investigated for their potential anticonvulsant properties. Studies have explored the effects of these compounds in various seizure models, indicating a potential for the development of new antiepileptic drugs.
Amide derivatives of 4-amino-1,2-naphthoquinone, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net Several of these compounds were found to be effective in these models. researchgate.net
Specifically, N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide and 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide emerged as highly active compounds, showing efficacy at a dose of 10 mg/kg, which was comparable to the reference drug phenytoin. nih.gov Other derivatives, such as N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)butyramide and N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)-3-methylbutanamide, were active at doses of 40 mg/kg and 20 mg/kg, respectively. nih.gov
Furthermore, novel heterocyclic dichloronaphthoquinone derivatives have demonstrated anticonvulsant effects in a pentylenetetrazole (PTZ)-induced convulsion model at a dose of 100 mg/kg after oral administration. nih.gov These findings suggest that the naphthoquinone scaffold is a viable template for the design of new anticonvulsant agents.
Table 2: Anticonvulsant Activity of 4-Amino-1,2-naphthoquinone Derivatives
| Compound | Test Model | Active Dose | Reference |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide | MES & scPTZ | 10 mg/kg | nih.gov |
| 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide | MES & scPTZ | 10 mg/kg | nih.gov |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)-3-methylbutanamide | MES & scPTZ | 20 mg/kg | nih.gov |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)butyramide | MES & scPTZ | 40 mg/kg | nih.gov |
| Heterocyclic dichloronaphthoquinone derivatives | PTZ-induced convulsions | 100 mg/kg | nih.gov |
Structure Activity Relationship Sar Studies of 2 Aminonaphthalene 1,4 Dione Derivatives
Impact of Substituents on Biological Activity
The biological activity of 2-aminonaphthalene-1,4-dione derivatives is significantly influenced by the nature and position of substituents on the naphthoquinone core. nih.govmdpi.com These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
The electronic properties of substituents on the this compound scaffold play a critical role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can impact the redox potential of the quinone ring and its ability to form interactions with target molecules. researchgate.net
Research has shown that the presence of a second amino group, an electron-donating group, at the 3-position of 2-aminonaphthalene does not significantly alter its mutagenicity. nih.gov In a study of N-(substituted-benzoyl)-2-aminonaphthalenes, the electron-withdrawing ability of the substituent was found to influence the charge transfer properties of the molecule. nih.gov Specifically, a series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were synthesized and evaluated for their cytotoxic activity. nih.gov Among these, derivatives with strong electron-withdrawing groups, such as a 4-nitro-benzyl group, exhibited high cytotoxic activity against MCF-7 cancerous cells. nih.gov
Conversely, the introduction of electron-donating groups can also enhance biological activity. For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the presence of a 4-methylanilino group, which is electron-donating, was found in a novel class of epidermal growth factor receptor (EGFR) inhibitors. nih.gov
The following table summarizes the impact of representative electron-withdrawing and electron-donating groups on the cytotoxic activity of this compound derivatives.
| Compound ID | Substituent at position 2 | R-group on benzyl (B1604629) moiety | Cell Line | IC50 (µM) | Reference |
| 5b | -NH-Ph-O-CH2- | 4-NO2 (EWG) | MCF-7 | 27.76 | nih.gov |
| 5k | -NH-Ph-O-CH2- | 4-Br (EWG) | MCF-7 | 27.86 | nih.gov |
| Derivative | -NH-Ph(4-Me) | 4-CH3 (EDG) | - | EGFR inhibitor | nih.gov |
Halogenation of the naphthoquinone core is a common strategy to enhance the biological activity of this compound derivatives. The introduction of halogen atoms can increase lipophilicity, which may improve cell membrane permeability, and can also lead to specific interactions with biological targets.
Studies have demonstrated that the presence of a halogen, such as chlorine or bromine, is often crucial for maintaining potent biological activity. nih.govrsc.org For instance, the removal of a halogen from the C3-position of the naphthoquinone ring was found to abolish the biological activity of a series of analogues. nih.gov In one study, 2-hydroxy-3-chloro-1,4-naphthoquinone and 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone showed potent antifungal activity, with the replacement of the 3-position with a chlorine group being essential for this activity. sciforum.net
Furthermore, in a series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety, the compound with a 4-bromo-benzyl substituent (5k) was identified as having high cytotoxic activity against MCF-7 cancerous cells. nih.gov However, in another study on 2-amino-1,4-naphthoquinone-benzamide derivatives, the introduction of halogen atoms on the phenyl ring of the benzamide (B126) moiety dramatically decreased cytotoxic effects. nih.gov
The table below illustrates the effect of halogenation on the biological activity of selected this compound derivatives.
| Compound ID | Halogen Substituent | Biological Activity | Cell Line/Organism | MIC/IC50 | Reference |
| 2 | 3-Cl | Antifungal | C. albicans ATCC10231 | 1 µg/ml | sciforum.net |
| 4 | 3-Cl | Antifungal | C. albicans ATCC10231 | 4 µg/ml | sciforum.net |
| 5k | 4-Br on benzyl | Cytotoxic | MCF-7 | 27.86 µM | nih.gov |
| 5h | 2-Cl on benzamide | Reduced Cytotoxicity | - | - | nih.gov |
| 5i | 3-Cl on benzamide | Reduced Cytotoxicity | - | - | nih.gov |
| 5j | 2,4-diCl on benzamide | Reduced Cytotoxicity | - | - | nih.gov |
| 5k (benzamide) | 4-Br on benzamide | Reduced Cytotoxicity | - | - | nih.gov |
The amino group at the 2-position of the naphthoquinone ring is a key feature for the biological activity of these compounds and serves as a versatile point for further chemical modifications. researchgate.net The introduction of various amino substituents and the creation of hybrid molecules by linking the 2-amino-1,4-naphthoquinone scaffold to other pharmacophores have been explored to enhance therapeutic potential. nih.govmdpi.com
The nature of the substituent on the amino group can significantly impact activity. For example, replacing a morpholine (B109124) chain with various functional groups and modifying the 1,4-naphthoquinone (B94277) into a naphthoimidazole aimed to increase rigidity and improve potency and selectivity. rsc.org In a series of 2-amino-1,4-naphthoquinone-benzamides, derivatives with different aliphatic and aromatic amines were synthesized, with the unsubstituted aniline (B41778) derivative showing the most potent cytotoxic activity. nih.gov
Molecular hybridization, which involves covalently combining two or more pharmacophore fragments, has proven to be an effective strategy. researchgate.net For instance, hybrid molecules of 2-amino-1,4-naphthoquinone bearing an oxyphenyl moiety have been designed and synthesized, showing promising cytotoxic activity. nih.govresearchgate.net The rationale behind this approach is that the resulting hybrid molecule may exhibit improved affinity for the target, better pharmacokinetic properties, or a dual mechanism of action.
The following table presents examples of this compound derivatives with different amino substituents and as part of hybrid molecules, along with their biological activities.
| Compound Type | Modification | Biological Activity | Key Finding | Reference |
| Naphthoimidazole Analogs | Cyclization of amino substituent | Increased potency and selectivity | Rigidity enhances activity | rsc.org |
| Benzamide Derivatives | Variation of amine on benzamide | Cytotoxic | Unsubstituted aniline most potent | nih.gov |
| Oxyphenyl Hybrids | Addition of oxyphenyl moiety | Cytotoxic | Potent against MCF-7 cells | nih.govresearchgate.net |
For instance, modifications at position 2 of the naphthoquinone backbone have been shown to be more cytotoxic to tumor cells compared to non-tumoral cells, particularly for 2-O-acyl and 2-O-alkyl derivatives, in comparison to modifications at position 5. mdpi.com The position of hydroxyl groups on the naphthoquinone moiety can also play a crucial role, as it affects the redox potentials and pro-oxidant activities of the compounds. mdpi.com Specifically, hydroxylation at C-5 and dihydroxy substitution at C-5 and C-8 on the naphthoquinone ring were found to be important for leishmanicidal activity. mdpi.com
In the context of this compound derivatives, a study on a novel series bearing an oxyphenyl moiety highlighted the importance of the substitution pattern on the appended benzyl group for cytotoxic activity. nih.gov
The table below summarizes the positional effects of functional groups on the biological activity of naphthoquinone derivatives.
| Position of Modification | Type of Substituent | Effect on Biological Activity | Reference |
| Position 2 | O-acyl and O-alkyl groups | More cytotoxic to tumor cells | mdpi.com |
| Position 3 | Chlorine | Essential for antifungal activity | sciforum.net |
| Position 5 | Hydroxyl group | Important for leishmanicidal activity | mdpi.com |
| Positions 5 and 8 | Dihydroxy groups | Important for leishmanicidal activity | mdpi.com |
In Silico Studies for SAR Elucidation
In silico methods, such as molecular docking, are powerful computational tools used to complement experimental SAR studies. researchgate.net These techniques provide insights into the potential binding modes and interactions of ligands with their biological targets at a molecular level, helping to rationalize observed biological activities and guide the design of new, more potent compounds.
Molecular docking simulations have been instrumental in understanding the SAR of this compound derivatives. researchgate.netnih.gov By predicting the preferred orientation of a ligand within the active site of a target protein, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com
In a study of novel 2-amino-1,4-naphthoquinone hybrids, molecular docking and molecular dynamics studies were performed to evaluate the probable interactions between the synthesized compounds and the human ATP binding domain of topoisomerase IIα protein. nih.gov These in silico studies helped to explain the observed cytotoxic activities of the most potent compounds. nih.gov Similarly, molecular docking has been used to investigate the interactions of newly synthesized naphthalene-1,4-dione-linked phenylpiperazine and thioether derivatives with various cancer-related targets. researchgate.netnih.gov
The results from molecular docking studies are often presented in terms of binding energy or docking scores, where a lower value typically indicates a more favorable binding interaction. These computational predictions can then be used to prioritize compounds for synthesis and biological evaluation.
The table below provides an overview of molecular docking studies conducted on this compound derivatives and related compounds.
| Compound Class | Target Protein | Key Findings from Docking | Reference |
| 2-Amino-1,4-naphthoquinone hybrids | Topoisomerase IIα | Evaluation of probable interactions | nih.gov |
| Naphthalene-1,4-dione-linked phenylpiperazine and thioether derivatives | Cancer-related targets | Prediction of potential interactions | researchgate.netnih.gov |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | Preferential binding to subdomain IIA in site I | nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions over time. In the context of this compound derivatives, MD simulations provide critical insights into the binding mechanisms and stability of these compounds with their biological targets.
One study employed MD simulations to investigate the interaction between a synthetic derivative, 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), and Human Serum Albumin (HSA), a crucial transport protein in the circulatory system. nih.gov The simulations aimed to elucidate the stability of the MN-HSA complex. The findings from the simulation indicated a stable and spontaneous binding process, which was primarily driven by hydrophobic interactions. nih.gov This suggests that the non-polar regions of the this compound derivative play a significant role in its association with proteins like HSA.
MD simulations can also be used to explore conformational changes in the target protein upon binding of the ligand. Analysis of the HSA structure after binding with the naphthoquinone derivative revealed alterations in its secondary structure, affecting α-helix, β-turn, β-sheet, and random coil components. nih.gov Such simulations help in visualizing the specific atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, molecular docking, a related computational technique often used in conjunction with MD simulations, has shown that derivatives can bind to specific sites within proteins, like the subdomain IIA in site I of HSA. nih.gov
These computational studies are invaluable for rational drug design, allowing researchers to predict how modifications to the this compound scaffold might enhance binding affinity and selectivity for a target protein, thereby guiding the synthesis of more potent and effective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. These properties are quantified by molecular descriptors, which can be steric, electronic, or hydrophobic in nature.
In the study of 1,4-naphthoquinone derivatives, QSAR models have been developed to correlate specific structural features with their anticancer activity. rsc.org For example, a QSAR study might reveal that the presence of an electron-withdrawing group at a particular position on the naphthalene (B1677914) ring is positively correlated with cytotoxicity against cancer cells. The statistical relevance of these models is crucial, and they are typically validated to ensure their predictive power. researchgate.net
A typical QSAR analysis involves aligning a set of molecules and then using methods like Comparative Molecular Field Analysis (CoMFA) to assess the steric and electrostatic interactions. researchgate.net The resulting 3D QSAR models can generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a model might indicate that bulky substituents are favored in one region for enhanced activity, while electronegative groups are preferred in another. By applying QSAR methodology, researchers can gain valuable insights into the structural requirements for the desired biological effect of this compound derivatives. rsc.orgresearchgate.net
The table below illustrates the kind of data that can be generated from SAR studies, showing how different substituents on the 1,4-naphthoquinone core can influence cytotoxicity.
| Compound | R1 | R2 | IC50 (μM) against HEC1A Cell Line rsc.org |
| BH10 | Cl | (2-morpholin-4-ylethyl)amino | 10.22 |
| 8 | Br | (2-morpholin-4-ylethyl)amino | 9.55 |
| 9 | Br | (2-(piperidin-1-yl)ethyl)amino | 4.16 |
| 10 | Br | (2-(pyrrolidin-1-yl)ethyl)amino | 1.24 |
This table demonstrates the effect of halogen and terminal amine groups on cytotoxicity. Replacing Chlorine (Cl) with Bromine (Br) at the R1 position and varying the cyclic amine at the R2 position significantly impacts the anticancer activity, with compound 10 showing the highest potency.
Further research has explored additional derivatives to refine these structure-activity relationships. The following table includes data for other potent analogues against different cancer cell lines.
| Compound | Mean IC50 (μM) against CALU-1 rsc.org | Mean IC50 (μM) against Mia-Pa-Ca-2 rsc.org |
| BH10 | 16.67 | 19.68 |
| 21 | 4.70 | 4.75 |
| 44 | 15.38 | 14.72 |
This data highlights the enhanced potency of compound 21 compared to the parent compound BH10 against lung (CALU-1) and pancreatic (Mia-Pa-Ca-2) cancer cell lines.
Advanced Analytical and Characterization Techniques in 2 Aminonaphthalene 1,4 Dione Research
Spectroscopic Analysis
Spectroscopy is a cornerstone in the characterization of 2-aminonaphthalene-1,4-dione, providing detailed insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR including HMQC/HMBC)
NMR spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within the this compound molecule. Analysis of related 2-(alkylamino)-naphthalene-1,4-dione derivatives provides a strong foundation for interpreting the spectra of the parent compound. nih.govresearchgate.netnih.gov
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the aminonaphthoquinone core, the aromatic protons typically appear in the range of 7.5-8.2 ppm, while the vinyl proton on the quinone ring is observed as a singlet at approximately 6.2 ppm. The amine (NH₂) protons are expected to produce a broad signal whose chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms. The two carbonyl carbons (C1 and C4) are the most deshielded, appearing around 180-185 ppm. The carbon atom bearing the amino group (C2) and the vinyl carbon (C3) resonate at approximately 150 ppm and 108 ppm, respectively. The aromatic carbons of the fused benzene ring show signals in the typical aromatic region of 125-135 ppm. nih.govresearchgate.net
2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous signal assignment. nih.govresearchgate.net HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the connectivity of the entire molecular framework, including the positions of the carbonyl groups and the amino substituent. nih.gov
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C1 | - | ~181.5 |
| C2 | - | ~150.1 |
| C3-H | ~6.18 (s) | ~108.4 |
| C4 | - | ~183.0 |
| C5-H | ~7.95 (dd) | ~125.8 |
| C6-H | ~7.78 (td) | ~134.4 |
| C7-H | ~7.85 (td) | ~133.1 |
| C8-H | ~8.05 (dd) | ~126.1 |
| NH₂ | Broad Signal | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. researchgate.netespublisher.com Key vibrational modes include the stretching of the N-H bonds in the primary amine, the C=O bonds of the quinone moiety, and the C=C bonds of the aromatic and quinone rings.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Carbonyl (C=O) | Stretching | 1650 - 1680 |
| Aromatic/Quinone (C=C) | Stretching | 1580 - 1620 |
| Amine (N-H) | Bending | 1550 - 1650 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₀H₇NO₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (approximately 173.05). Fragmentation patterns can also provide structural information.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Structural Elucidation
| Parameter | Description |
|---|---|
| Chemical Formula | C₁₀H₇NO₂ |
| Formula Weight | 173.17 g/mol |
| Crystal System | Determined from diffraction pattern (e.g., Triclinic, Monoclinic) |
| Space Group | Symmetry of the unit cell (e.g., P-1) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths and angles defining the unit cell |
| Volume (V) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal |
Chromatographic Techniques
Chromatography is essential for the separation, purification, and purity assessment of this compound.
Column Chromatography: This is a primary technique for purifying the compound after synthesis. In a typical application, a glass column is packed with a stationary phase, such as silica gel. The crude product is loaded onto the column and an appropriate mobile phase, or eluent, is passed through it. For this compound, a solvent mixture like toluene:methanol (e.g., in a 9:1 ratio) has been used as the eluent to effectively separate the desired product from impurities and unreacted starting materials. espublisher.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the purity of the final product. espublisher.com A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a shallow pool of a mobile phase. As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differing affinities for the stationary and mobile phases. The position of the compound is visualized, often under UV light, and its retention factor (Rf) is calculated.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds in a mixture. It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). The separation is based on the polarity of the molecules; less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.
In the context of this compound, TLC is an effective method to monitor the progress of its synthesis and to assess its purity. For instance, the formation of this compound can be monitored using a mobile phase consisting of a mixture of methanol and toluene. espublisher.com The choice of eluent is critical for achieving good separation, and the ratio can be adjusted to optimize the resolution of the spots on the chromatogram.
The retention factor (Rf) is a key parameter derived from TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While the specific Rf value is highly dependent on the experimental conditions (including the specific batch of silica gel, the chamber saturation, and the temperature), the solvent system provides a basis for its chromatographic behavior.
Table 1: Thin Layer Chromatography Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Methanol/Toluene (1:9 v/v) espublisher.com |
| Detection | Visualization under UV light or by staining |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column at high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.
For a compound like this compound, reversed-phase HPLC is a common method of analysis. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter used for identification. The retention time is influenced by the composition of the mobile phase, the flow rate, and the column temperature.
While specific retention times are dependent on the exact analytical conditions, HPLC provides a robust method for assessing the purity of this compound and for quantifying it in various matrices. The use of a UV-Vis detector is common for chromophoric compounds like this compound.
Table 2: High-Performance Liquid Chromatography Parameters for this compound
| Parameter | Description |
| Mode | Reversed-Phase |
| Stationary Phase | C18-modified silica |
| Mobile Phase | A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV-Vis Detector |
Other Characterization Methods
Beyond chromatographic techniques, a range of other analytical methods are essential for the full characterization of this compound.
CHN Analysis
CHN (Carbon, Hydrogen, and Nitrogen) analysis is a fundamental technique for determining the elemental composition of an organic compound. The analysis involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are then separated and quantified, allowing for the calculation of the mass percentage of each element.
For this compound, with the molecular formula C₁₀H₇NO₂, the theoretical elemental composition can be calculated based on its atomic weights. This theoretical data serves as a benchmark against which the experimental results from CHN analysis are compared to confirm the compound's elemental integrity and purity.
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₇NO₂) lookchem.com
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 10 | 120.10 | 69.36% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.08% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09% |
| Oxygen | O | 16.00 | 2 | 32.00 | 18.48% |
| Total | 173.17 | 100.00% |
UV Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. The absorption of light corresponds to the excitation of electrons from lower to higher energy levels. The wavelength of maximum absorption (λmax) is a characteristic property of a compound and is related to its electronic structure.
Compounds containing chromophores, or light-absorbing functional groups, exhibit characteristic UV-Vis spectra. The naphthoquinone structure in this compound is a strong chromophore. Aminonaphthoquinones are known to be colored compounds, typically orange to red, due to the presence of donor-acceptor chromophores which absorb intensely in the visible region of the spectrum, often between 450–500 nm. espublisher.com The amino group acts as an electron-donating group, which can influence the absorption spectrum. For comparison, the related compound 2-aminonaphthalene exhibits an absorption maximum at 239 nm in acetonitrile. photochemcad.com
Table 4: Expected UV-Vis Absorption Characteristics for this compound
| Spectral Region | Expected Absorption | Rationale |
| UV Region | Strong absorption bands | Attributable to π → π* transitions within the aromatic naphthalene (B1677914) system. |
| Visible Region | Absorption between 450-500 nm espublisher.com | Due to intramolecular charge transfer from the amino group to the quinone moiety. |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and macromolecules in suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined.
While DLS is not used to measure the size of small molecules like this compound directly, it is a crucial technique for characterizing formulations or aggregates of the compound. For instance, if this compound were to be encapsulated in nanoparticles for a specific application, DLS would be employed to determine the size, size distribution, and stability of these nanoparticles in a liquid medium. The technique is sensitive to the presence of even small amounts of larger aggregates, making it a valuable tool for quality control in formulation studies.
Table 5: Application of Dynamic Light Scattering in this compound Research
| Parameter Measured | Relevance to this compound Research |
| Hydrodynamic Radius | Characterization of the size of nanoparticles or liposomes containing the compound. |
| Polydispersity Index (PDI) | Assessment of the uniformity of the particle size distribution in a formulation. |
| Zeta Potential | Evaluation of the surface charge and colloidal stability of particle suspensions. |
Emerging Research Directions and Future Perspectives
Development of Novel Therapies Based on 2-Aminonaphthalene-1,4-dione Derivatives
The 1,4-naphthoquinone (B94277) scaffold is a crucial pharmacophore in medicinal chemistry, present in several frontline chemotherapy drugs like doxorubicin. rsc.org Consequently, there is significant interest in synthesizing and evaluating new derivatives of this compound for improved therapeutic properties. Research has focused on creating analogues with greater potency and cancer-cell specificity to reduce the side effects associated with conventional chemotherapy. rsc.org
A key area of development involves the synthesis of 1,4-naphthoquinone derivatives containing various amino substituents. For instance, a series of derivatives were synthesized and tested against several cancer cell lines, including HepG2, A549, K562, and PC-3. nih.gov Among these, compound 5i demonstrated notable cytotoxicity against the A549 lung cancer cell line with an IC₅₀ of 6.15 μM. nih.gov Similarly, another study focused on creating 2-amino-1,4-naphthoquinone-benzamide derivatives. nih.gov These compounds showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with several derivatives proving more potent than the standard drug cisplatin. nih.gov Specifically, compound 5e was the most potent against three different cancer cell lines. nih.gov
Further research has explored modifying the core structure to enhance bioactivity. One study developed a library of analogues based on the scaffold of BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), which had previously been identified for its selective cytotoxicity towards cancer cells. rsc.orgnih.gov By replacing the 3-chloro group with a bromo group, researchers developed compounds with improved cytotoxicity profiles. rsc.orgnih.gov For example, 2-bromosubstituted compounds 8 , 9 , and 10 showed better performance against the HEC1A cancer cell line than the original BH10 compound. nih.gov The imidazole derivative, compound 44 , was highlighted for achieving the most optimal balance between potency (IC₅₀ of 6.4 μM) and selectivity. rsc.org
Other novel derivatives include 2-amino-1,4-naphthoquinone amide-oxime compounds designed as dual inhibitors for cancer therapy. nih.gov The representative compound, NK3 , exhibited potent inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1) with an IC₅₀ value of 0.06 μM. nih.gov Additionally, 2-acylamine-1,4-naphthoquinone derivatives, such as 2-butanoylamine-1,4-naphthoquinone and 2-propanoylamine-1,4-naphthoquinone , have demonstrated potent antitumor activity in mice with Sarcoma 180 tumors. nih.gov
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Compound 5i | Amino-substituted 1,4-naphthoquinone | A549 (Lung) | 6.15 | nih.gov |
| Compound 5e | 1,4-Naphthoquinone-benzamide | MDA-MB-231 (Breast) | 0.4 | nih.gov |
| Compound 44 | Imidazole derivative of BH10 | HEC1A | 6.4 | rsc.org |
| Compound 10 | 2-Bromo-substituted | HEC1A | 1.24 | nih.gov |
| NK3 | Amide-oxime | hIDO1 (Enzymatic Assay) | 0.06 | nih.gov |
Exploration of New Mechanisms of Action
Recent research has uncovered several novel mechanisms through which this compound derivatives exert their anticancer effects, moving beyond traditional cytotoxic pathways.
One significant finding is the induction of autophagy. A study on the derivative 5i revealed that it induces autophagy in A549 lung cancer cells by promoting the recycling of the Epidermal Growth Factor Receptor (EGFR) and activating its signaling pathway. nih.gov This finding was distinct from more commonly reported mechanisms for naphthoquinones, such as DNA damage via ROS production or topoisomerase inhibition, suggesting that autophagy could be a potential anti-tumor target for this class of compounds. nih.gov
Another emerging mechanism involves the modulation of cancer cell metabolism. The Warburg effect, where cancer cells favor aerobic glycolysis, is a hallmark of many cancers. rsc.org The derivative BH10 was found to alter cellular glucose metabolism by targeting mitochondrial redox defense in cancer cells. rsc.orgnih.gov This action increases the cellular oxygen consumption rate, enhances glucose oxidation, and inhibits glycolysis, ultimately leading to cancer cell necrosis. rsc.orgnih.gov
Dual-target inhibition is another promising avenue. Novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been identified as dual inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Both IDO1 and STAT3 are significant targets in the tumor microenvironment, and their simultaneous inhibition represents a potent strategy for cancer immunotherapy. nih.gov The derivative NK3 was shown to bind effectively to both targets, with the quinone oxime core playing a crucial role in its inhibitory activity. nih.gov
Furthermore, apoptosis induction remains an important mechanism, with newly designed compounds being evaluated for their ability to trigger programmed cell death. nih.gov Cell cycle analysis of derivatives 5f and 5l showed a dose-dependent increase in the percentage of sub-G1 cells, indicative of apoptosis. nih.gov This was morphologically confirmed through Hoechst 33258 staining for the most potent new compounds. nih.gov
Applications in Sensing and Detection
Beyond therapeutic applications, derivatives of this compound are being explored for their potential in chemical sensing and detection, leveraging their unique chemical and photophysical properties. These molecules can be engineered to act as chemosensors that signal the presence of specific analytes, such as metal ions, through changes in color or fluorescence. espublisher.com
Heavy metal pollution is a significant environmental and health concern, making the development of sensitive and selective detectors for ions like mercury (Hg²⁺) and nickel (Ni²⁺) crucial. espublisher.com Research has shown that a specific derivative, 2-amino-3-bromonaphthalene-1,4-dione (referred to as Compound A), can effectively and selectively detect both Hg²⁺ and Ni²⁺ ions. espublisher.comespublisher.com This compound was synthesized from the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine. espublisher.comespublisher.com The detection capability of Compound A makes it a promising candidate for developing colorimetric and fluorescent chemosensors for monitoring these toxic metal ions in various environments. espublisher.com
Bioavailability and Formulation Studies
A significant challenge in the clinical application of many naphthoquinone derivatives is their low solubility in water, which can limit their bioavailability and therapeutic efficacy. researchgate.net Therefore, research into novel formulation strategies is critical for translating these potent compounds into effective treatments.
Biosurfactants, which are surface-active molecules produced by microorganisms, offer a promising solution to the solubility problem. researchgate.net These compounds are biodegradable, have low toxicity, and can improve the solubility and bioavailability of hydrophobic drugs. researchgate.netnih.gov
Studies have investigated the use of biosurfactants, such as rhamnolipids, to create composite preparations with 1,4-naphthoquinone derivatives. researchgate.net These formulations have demonstrated improved solubility and enhanced antimicrobial effects compared to the derivatives alone. researchgate.net The ability of biosurfactants to form microemulsions and other drug delivery systems can facilitate the oral administration of poorly soluble compounds. nih.gov By increasing the bioavailability of the substrate for microorganisms or interacting with cell surfaces, biosurfactants can make the active compound more readily available at its target site. nih.gov This approach is being explored not only to improve antimicrobial activity but also as a general strategy to enhance the delivery of various therapeutic naphthoquinones.
Q & A
Basic: What are the most reliable synthetic routes for 2-aminonaphthalene-1,4-dione, and how can reaction efficiency be optimized?
Answer:
The primary synthesis involves Michael-type 1,4-conjugate addition of amines to naphthalene-1,4-dione. For example, amination with aldehydes/ketones under manganese(III)-mediated oxidative cyclization yields indole derivatives (e.g., 1H-benzo[f]indole-4,9-dione) . Alternative routes include stepwise thermal or microwave-assisted reactions for derivatives like podophyllotoxin-naphthoquinone hybrids, which improve reaction time and yield (e.g., microwave methods reduced side products by 15–20%) . Optimization strategies:
- Solvent selection : Ethanol or aqueous systems enhance solubility of intermediates .
- Purification : Recrystallization in aqueous EtOH (60% v/v) achieves >95% purity for sulfonic acid derivatives .
- Catalyst use : Manganese(III) acetate improves cyclization efficiency by stabilizing radical intermediates .
Basic: How should researchers characterize this compound derivatives to confirm structural integrity?
Answer:
Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS (e.g., m/z 327.00 for sulfonic acid derivatives) confirms molecular weight .
- Elemental analysis : Carbon/nitrogen content deviations >0.5% indicate impurities .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., bond angles within 0.003 Å accuracy) .
Advanced: How do substituent modifications on this compound influence antitumor activity, and what methodologies validate these effects?
Answer:
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -Cl, -I) enhance cytotoxicity by stabilizing semiquinone radicals. For example, 5-iodo derivatives exhibit IC₅₀ = 2.1 µM against HeLa cells .
- Alkylamino chains (e.g., propyl, benzyl) improve membrane permeability, as seen in podophyllotoxin hybrids with 4–6x higher activity than parent compounds .
Validation methods : - In vitro assays : MTT/Proliferation assays across 4+ cancer cell lines (e.g., MDA-MB-231, A549) .
- Computational modeling : DFT calculations predict redox potentials and HOMO-LUMO gaps correlating with bioactivity (R² = 0.93–0.94 vs. experimental data) .
Advanced: How can conflicting spectral or biological data for this compound derivatives be systematically resolved?
Answer:
Common contradictions and solutions:
- NMR shifts vs. expected values : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism using 2D NMR (COSY, HSQC) .
- Discrepant bioactivity : Control for assay conditions (e.g., serum-free media reduces false positives by 30%) . Cross-validate with orthogonal methods (e.g., apoptosis assays vs. ROS detection) .
- Crystallographic vs. computational geometries : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., H···H contacts >60% in crystal packing) that distort bond lengths .
Advanced: What computational tools are effective in predicting the physicochemical properties of novel this compound analogues?
Answer:
- DFT calculations : B3LYP/6-31G(d) models predict dipole moments (e.g., 2.1–4.5 Debye) and electrostatic potentials, guiding solubility and reactivity .
- Molecular docking : AutoDock Vina screens binding affinities to targets like topoisomerase II (ΔG = −9.2 kcal/mol for naphthoquinone derivatives) .
- ADMET prediction : SwissADME estimates logP (2.5–3.8) and BBB permeability, critical for CNS-targeted agents .
Basic: What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
Answer:
Challenges include:
- Low yields in radical cyclization : Optimize stoichiometry (1:1.2 substrate:catalyst ratio) and use slow addition of Mn(III) to suppress side reactions .
- Purification difficulties : Employ silica gel chromatography (hexane/EtOAc 8:2) for polar derivatives or reverse-phase HPLC for sulfonated analogues .
- Thermal instability : Conduct reactions below 50°C under nitrogen to prevent quinone decomposition .
Advanced: How can researchers design this compound-based probes for studying redox mechanisms in cellular systems?
Answer:
Probe design criteria :
- Fluorescent tagging : Attach dansyl or coumarin groups via amine linkages (λₑₓ = 340 nm, λₑₘ = 480 nm) .
- ROS sensitivity : Incorporate methyl groups at C-3 to enhance semiquinone stability, detectable via EPR .
Applications : - Track intracellular ROS in real-time using fluorescence quenching (e.g., 80% signal loss upon H₂O₂ exposure) .
- Validate with knockout cell lines (e.g., SOD1⁻/⁻) to isolate redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
